2-(Methylsulfonyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-(Methylsulfonyl)pyrimidine involves several methods. For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been synthesized from 4,6-dichloro-2-(methylthio)pyrimidine with detailed spectroscopic studies confirming its structure (Murthy et al., 2019). Another synthesis approach utilizes acetylacetone, cyclization, methylation, and oxidation processes to produce 4,6-dimethyl-2-(methylsulfonyl) pyrimidine with a total yield of 61.23% (Hongbin, 2011).
Molecular Structure Analysis
The molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine was authenticated through various spectroscopic methods, including SCXRD, FT-Raman, FT-IR, and NMR. The solid-state crystal structure features C-H⋯O and π···π interactions (Murthy et al., 2019).
Chemical Reactions and Properties
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines demonstrate selectivity in displacing the chloride or sulfone group, providing insight into the reactivity of this compound (Baiazitov et al., 2013).
Physical Properties Analysis
The detailed physical properties, including linear and nonlinear optical properties, have been explored for 4,6-dichloro-2-(methylsulfonyl)pyrimidine, indicating its potential in nonlinear optical devices. Quantum chemical calculations support these findings (Murthy et al., 2019).
Chemical Properties Analysis
The synthesis and characterization of various derivatives of 2-(methylsulfonyl)pyrimidine reveal their potential applications and properties. Efficient synthesis routes have been developed for functionalized derivatives, demonstrating the versatility and reactivity of this compound (Huang et al., 2018).
Scientific Research Applications
Synthesis Methods :
- Hongbin (2011) demonstrated a mild synthesis method for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, highlighting a safe and effective oxidation process using oxone (Hongbin, 2011).
- Huang et al. (2018) developed an efficient approach for preparing functionalized 2-(methylsulfonyl)pyrimidine derivatives, offering an environmentally friendly method with considerable yields (Huang, Zhou, Wu, An, & Yin, 2018).
Chemoselective Reactions :
- Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, providing insights into steric-driven selectivity (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).
Organic Chemistry Experimentation :
- Ma Hai-rong (2013) synthesized 4,6-dimethoxy-2-(methylsulfonyl) pyrimidine through methylation and oxidation, avoiding toxic chemical reagents (Ma Hai-rong, 2013).
Nonlinear Optical Material :
- Murthy et al. (2019) studied 4,6-dichloro-2-(methylsulfonyl)pyrimidine as a potential nonlinear optical material, analyzing its molecular and electronic structure and reactivity (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).
Pharmacological Activity :
- Rani et al. (2012) synthesized bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exploring their antioxidant, anticancer, antibacterial, and anti‐inflammatory activities (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
- Swarbrick et al. (2009) identified a series of 2-pyrimidine-based cyclooxygenase-2 inhibitors with potential for treating hypersensitivity (Swarbrick et al., 2009).
Proteomic Analysis :
- Gao et al. (2017) conducted a label-free quantitative proteomics analysis of Xanthomonas axonopodis pv. citri, revealing the antibacterial mechanism of a bactericide containing 2-(methylsulfonyl)pyrimidine (Gao, Yu, Li, Song, Chen, He, & Song, 2017).
Labeling Reagents in Mass Spectrometry :
- Zhang et al. (2007) developed a pyrimidine-based stable-isotope labeling reagent for comparative quantification of proteins in mass spectrometry (Zhang, Zhang, Zhou, & Guo, 2007).
Future Directions
2-Sulfonylpyrimidines, including 2-(Methylsulfonyl)pyrimidine, are being explored for their potential in developing new classes of bioconjugates with improved properties . They are seen as a synthetically tractable and protein-compatible covalent motif for targeting reactive cysteines, expanding the arsenal of tunable warheads for modern covalent ligand discovery .
properties
IUPAC Name |
2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXNHYFKZCTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534908 | |
Record name | 2-(Methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)pyrimidine | |
CAS RN |
14161-09-2 | |
Record name | 2-(Methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulphonyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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